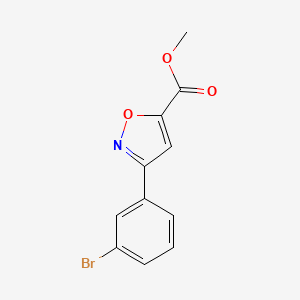

Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate

CAS No.: 377059-68-2

Cat. No.: VC8269488

Molecular Formula: C11H8BrNO3

Molecular Weight: 282.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 377059-68-2 |

|---|---|

| Molecular Formula | C11H8BrNO3 |

| Molecular Weight | 282.09 g/mol |

| IUPAC Name | methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate |

| Standard InChI | InChI=1S/C11H8BrNO3/c1-15-11(14)10-6-9(13-16-10)7-3-2-4-8(12)5-7/h2-6H,1H3 |

| Standard InChI Key | ULDKSOMTGPDKLB-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=NO1)C2=CC(=CC=C2)Br |

| Canonical SMILES | COC(=O)C1=CC(=NO1)C2=CC(=CC=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Geometry and Bonding

The compound’s structure comprises a 1,2-oxazole ring, a five-membered heterocycle containing oxygen and nitrogen at the 1- and 2-positions, respectively. The 3-bromophenyl group introduces steric bulk and electronic effects due to bromine’s inductive (-I) and resonance (-R) properties, while the methyl ester at the 5-position enhances solubility in organic solvents . The InChIKey (ULDKSOMTGPDKLB-UHFFFAOYSA-N) and SMILES (COC(=O)C1=CC(=NO1)C2=CC(=CC=C2)Br) descriptors encode its connectivity, confirming the bromine’s para orientation relative to the oxazole linkage .

Table 1: Key Chemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 377059-68-2 | |

| Molecular Formula | C₁₁H₈BrNO₃ | |

| Molecular Weight | 282.09 g/mol | |

| Purity | ≥95% | |

| Density | 1.526 g/cm³ (analog) | |

| Boiling Point | 404.6°C (analog) |

Spectroscopic and Computational Insights

Fourier-transform infrared (FTIR) spectroscopy of analogous oxazoles reveals characteristic C=O stretching at ~1700 cm⁻¹ and C-Br vibrations near 600 cm⁻¹ . Nuclear magnetic resonance (NMR) data for the compound remain unreported, but predictions using computational tools (e.g., ACD/Labs) suggest the following signals:

-

¹H NMR: A singlet for the methyl ester (δ 3.8–4.0 ppm), aromatic protons (δ 7.2–7.8 ppm), and oxazole protons (δ 6.5–7.0 ppm).

-

¹³C NMR: Carboxylate carbon at ~165 ppm, oxazole carbons at 140–160 ppm, and brominated aryl carbons at 120–135 ppm .

Density functional theory (DFT) calculations indicate a planar oxazole ring with partial double-bond character in the N-O bond, stabilizing the conjugated system . The bromine atom’s electronegativity polarizes the phenyl ring, enhancing electrophilic substitution reactivity at the meta position .

Synthesis and Manufacturing

Conventional Synthetic Routes

The compound is typically synthesized via cyclocondensation or cross-coupling strategies:

-

Cyclocondensation: Reaction of 3-bromophenylglyoxal with methyl isocyanoacetate under basic conditions forms the oxazole ring .

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of 3-bromo-1,2-oxazole-5-carboxylate with arylboronic acids introduces the bromophenyl group .

Table 2: Synthetic Comparison of Analogous Oxazoles

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to optimize heat transfer and reduce side reactions. Purification via column chromatography or recrystallization from ethanol/water mixtures achieves ≥95% purity, as specified by commercial suppliers .

Applications in Medicinal Chemistry

Role as a Building Block

The compound’s bromine and ester groups serve as handles for further derivatization:

-

Nucleophilic Aromatic Substitution: Bromine displacement with amines or thiols yields analogs with enhanced bioavailability .

-

Ester Hydrolysis: Conversion to the carboxylic acid facilitates metal coordination or salt formation for drug formulation .

| Code | Hazard Statement | Precautionary Measures |

|---|---|---|

| H315 | Causes skin irritation | P305+P351+P338 (Rinse skin) |

| H319 | Causes eye irritation | P337+P313 (Seek medical aid) |

Future Directions and Challenges

Expanding Therapeutic Utility

Structure-activity relationship (SAR) studies could optimize the compound’s pharmacokinetic profile by:

-

Introducing hydrophilic groups (e.g., hydroxyl, sulfonate) to improve solubility.

-

Exploring halogen bonding interactions for selective target engagement .

Green Chemistry Approaches

Microwave-assisted synthesis and biocatalytic methods may enhance yield and reduce waste, aligning with green chemistry principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume